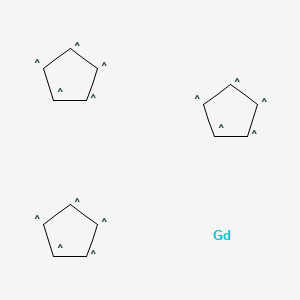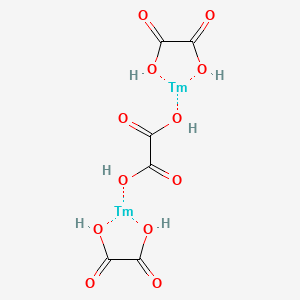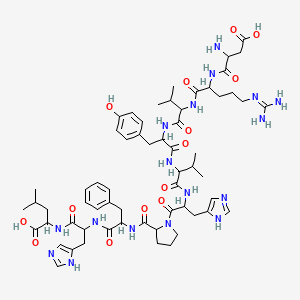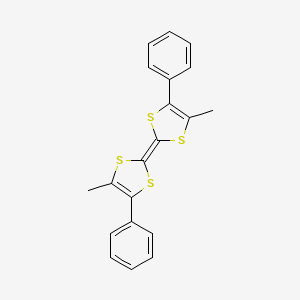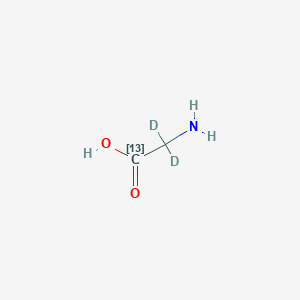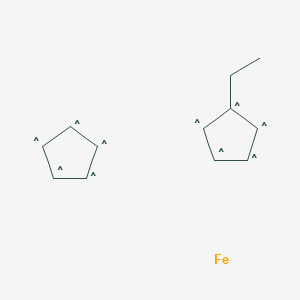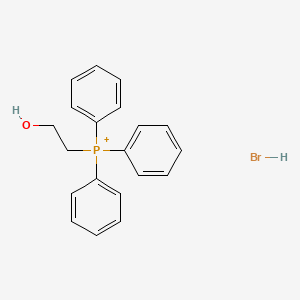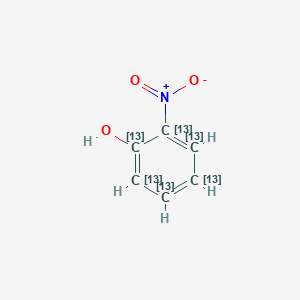
2-Nitrophenol-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenol-13C6 is a stable isotope-labeled compound where all six carbon atoms in the benzene ring are replaced with carbon-13. This compound is a derivative of 2-nitrophenol, which is an aromatic compound with a nitro group (-NO2) and a hydroxyl group (-OH) attached to the benzene ring. The isotopic labeling makes it useful for various scientific applications, particularly in tracing and studying chemical reactions and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenol-13C6 typically involves the nitration of phenol-13C6. The reaction is carried out by treating phenol-13C6 with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the ortho position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and controlled nitration conditions to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenol-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 2-Aminophenol-13C6.
Oxidation: 2-Nitrobenzaldehyde-13C6.
Substitution: Various substituted nitrophenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenol-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in environmental studies to monitor the degradation of pollutants.
Wirkmechanismus
The mechanism of action of 2-Nitrophenol-13C6 depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the loss of electrons. The isotopic labeling allows for precise tracking of the compound and its intermediates, providing valuable insights into the reaction pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenol: The non-labeled version of 2-Nitrophenol-13C6, used in similar applications but without the isotopic tracing capability.
4-Nitrophenol: An isomer with the nitro group at the para position, used in enzymatic studies and as a pH indicator.
3-Nitrophenol: An isomer with the nitro group at the meta position, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. The carbon-13 labeling provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling researchers to obtain precise and accurate data.
Eigenschaften
Molekularformel |
C6H5NO3 |
|---|---|
Molekulargewicht |
145.065 g/mol |
IUPAC-Name |
6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
IQUPABOKLQSFBK-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


